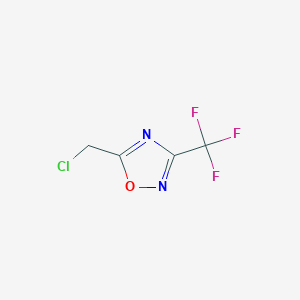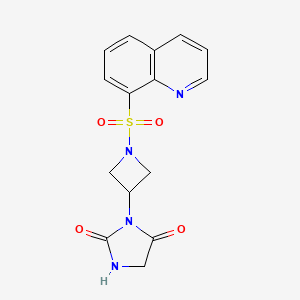![molecular formula C21H16F3NO2 B3001689 (E)-1-naphthalen-2-yl-3-[4-(trifluoromethoxy)anilino]but-2-en-1-one CAS No. 478041-00-8](/img/structure/B3001689.png)
(E)-1-naphthalen-2-yl-3-[4-(trifluoromethoxy)anilino]but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chalcones, which are 1,3-diaryl-2-propen-1-ones, represent a significant subgroup within the polyphenolic family and have demonstrated a broad range of applications in both medical and industrial fields. Their abundance in plants and the simplicity of their synthesis have garnered considerable interest for their potential therapeutic applications. They have been found to be effective in vivo as anti-tumor promoters, cell proliferation inhibitors, and chemopreventive agents .
Synthesis Analysis
The synthesis of chalcone derivatives, such as (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one, involves crystallization in a specific system, in this case, the monoclinic system with precise unit cell parameters. The crystal structure is typically solved using direct methods and refined by full matrix least squares procedures, which ensures the accuracy of the molecular structure .
Molecular Structure Analysis
The molecular structure of chalcone derivatives is confirmed through techniques such as X-ray crystallography. The optimized molecular structure is calculated using methods like DFT B3LYP/6-311G (d,p), which provides geometric parameters that are in close agreement with experimental data. The molecular stability and electron delocalization are analyzed using natural bond orbital (NBO) calculations and visualized through molecular electrostatic potential (MEP) .
Chemical Reactions Analysis
Chalcone derivatives exhibit various interactions that stabilize their crystal structure. For instance, molecules in the unit cell are linked by weak C–H···O and π-π interactions. Additionally, intramolecular interactions such as C–H···O contribute to the stability of the crystal structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives are characterized using various spectroscopic techniques. The IR fundamental bands are assigned and compared with experimental data, while the electronic spectra are calculated using time-dependent density functional theory (TD-DFT). The longest wavelength band is typically associated with π-π* excitation. Proton and carbon NMR chemical shifts are calculated and show good correlation with experimental data. These properties suggest that chalcone derivatives might exhibit inhibitory activity against certain targets, such as GPb, indicating potential anti-diabetic properties .
Scientific Research Applications
Photophysical Study in Biological Systems
(E)-1-naphthalen-2-yl-3-[4-(trifluoromethoxy)anilino]but-2-en-1-one and related compounds have been utilized in photophysical studies to understand their behavior in various solvents and their applications in biological systems. The study by Moreno Cerezo et al. (2001) explored the properties of similar probes in different solvents, highlighting their potential use in peptide and protein studies due to their ability to alter the folding-unfolding kinetics of proteins.
Antioxidant Activities
Compounds structurally related to (E)-1-naphthalen-2-yl-3-[4-(trifluoromethoxy)anilino]but-2-en-1-one have been screened for their antioxidant activities. The research conducted by Ozen et al. (2018) showed that certain naphthalene compounds exhibit potent antioxidant properties and can inhibit lipid peroxidation, suggesting their potential as synthetic antioxidants in medicinal or food applications.
Fluorescence Probes in Protein Studies
1-Anilino-8-naphthalene sulfonate, a compound with a similar naphthalene structure, has been widely used as a fluorescence probe in protein studies. The work of Freedman and Radda (1969) and Stryer (1965) exemplifies the use of such probes for studying hydrophobic protein binding sites and conformational states, offering insights into the dynamic state of proteins.
Crystal Structure Analysis
The synthesis and analysis of crystal structures of compounds similar to (E)-1-naphthalen-2-yl-3-[4-(trifluoromethoxy)anilino]but-2-en-1-one have been a subject of research, as demonstrated by Kumar et al. (2017). These studies provide valuable information on molecular interactions and stability, contributing to our understanding of chemical properties and potential applications.
Chemotherapeutic Potential
Chalcones, a category to which (E)-1-naphthalen-2-yl-3-[4-(trifluoromethoxy)anilino]but-2-en-1-one is related, have been identified as potential chemotherapeutic agents. The research by Barakat et al. (2015) highlights the synthesis and molecular structure investigation of such compounds, underlining their potential in medical applications, particularly as anti-tumor agents.
Protein Folding and Unfolding Studies
ANS-based compounds have been used to study conformational changes in proteins during folding and unfolding, as demonstrated by Kumar et al. (1996). This research shows the importance of these compounds in understanding the dynamic processes involved in protein structure.
Binding Affinity Studies
The binding affinity of similar naphthalene-based compounds to various biological molecules has been a subject of investigation. For instance, Matulis and Lovrien (1998) studied the binding of ANS anion to proteins, providing insights into the interaction mechanisms and the role of these compounds in biological systems.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-1-naphthalen-2-yl-3-[4-(trifluoromethoxy)anilino]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO2/c1-14(25-18-8-10-19(11-9-18)27-21(22,23)24)12-20(26)17-7-6-15-4-2-3-5-16(15)13-17/h2-13,25H,1H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNLORURPVGCPO-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC2=CC=CC=C2C=C1)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC2=CC=CC=C2C=C1)/NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-naphthalen-2-yl-3-[4-(trifluoromethoxy)anilino]but-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate](/img/structure/B3001606.png)
![2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole](/img/structure/B3001609.png)
![Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3001610.png)
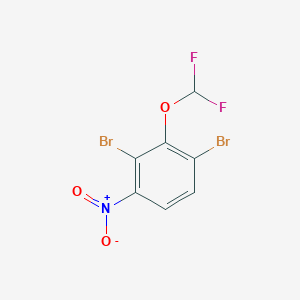

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B3001616.png)
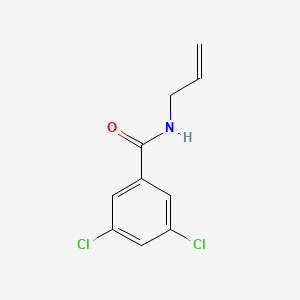
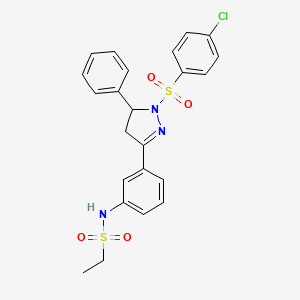
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one](/img/structure/B3001621.png)
![1-[1-(2-Fluorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide](/img/structure/B3001622.png)

